12-Methoxydodecanoic acid

Descripción general

Descripción

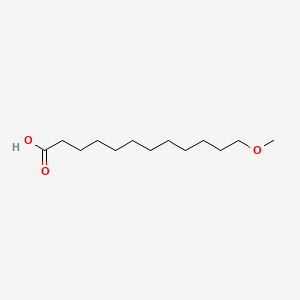

12-Methoxydodecanoic acid is a heteroatom-containing analog of myristic acid. It is known for its anti-HIV activity, with an IC50 value of 6.8 μM. Additionally, it inhibits the Moloney murine leukemia virus (MoMLV) . The compound has a molecular formula of C13H26O3 and a molecular weight of 230.34 g/mol .

Métodos De Preparación

12-Methoxydodecanoic acid can be synthesized through a two-stage process. The first stage involves the reaction of methanol with potassium hydroxide at 0°C for 0.5 hours under an inert atmosphere. The second stage involves the reaction of 12-bromododecanoic acid at temperatures ranging from 0°C to 70°C, also under an inert atmosphere . This method yields the desired product with an efficiency of approximately 80% .

Análisis De Reacciones Químicas

12-Methoxydodecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Polymer Synthesis

Nylon 12 Production

One of the most significant applications of 12-methoxydodecanoic acid is in the production of Nylon 12. This polymer is valued for its excellent chemical and physical properties, making it suitable for various industrial applications, including automotive parts, packaging materials, and medical devices. The synthesis of Nylon 12 involves using 12-aminododecanoic acid as a key monomer, which can be derived from this compound through biotechnological processes.

A notable study demonstrated the engineering of an orthogonal pathway in Escherichia coli to convert dodecanoic acid methyl ester into 12-aminododecanoic acid methyl ester (ADAME), a precursor for Nylon 12. The research highlighted the optimization of substrate uptake and enzymatic activity to enhance product yield, achieving significant increases in ADAME production through metabolic engineering techniques .

| Parameter | Value |

|---|---|

| Substrate Used | Dodecanoic Acid |

| Host Organism | E. coli |

| Product | ADAME |

| Yield Improvement | 7.6-fold |

Pharmaceutical Applications

Biological Activity

Research has indicated that medium-chain fatty acids, including derivatives like this compound, exhibit various biological activities that are beneficial in pharmaceutical applications. These compounds have been studied for their potential anti-inflammatory , antioxidant , and antimicrobial properties. Such activities are crucial in developing treatments for conditions such as infections and chronic inflammatory diseases.

A systematic review highlighted the pharmacological effects of medium-chain dicarboxylic acids, noting their roles in glucose regulation and potential applications in treating metabolic disorders . The diverse biological effects of these compounds make them promising candidates for further research and development in drug formulation.

Case Study 1: Nylon 12 Synthesis

A study focused on optimizing the microbial production of Nylon 12 monomers demonstrated the successful conversion of renewable resources into high-performance polymers. By enhancing substrate uptake and enzymatic pathways, researchers achieved a substantial increase in yield from renewable dodecanoic acid sources .

Case Study 2: Antimicrobial Properties

Research investigating the antimicrobial properties of medium-chain fatty acids found that certain esters derived from these acids exhibited significant deterrent effects against biting insects. These findings suggest potential applications in pest control formulations .

Mecanismo De Acción

The exact mechanism of action of 12-Methoxydodecanoic acid is not fully understood. it is believed to inhibit the activity of N-myristoyltransferase or modulate the function of target acylated proteins. This inhibition disrupts the replication of HIV-1 and the Moloney murine leukemia virus .

Comparación Con Compuestos Similares

12-Methoxydodecanoic acid is similar to other fatty acids like myristic acid but has unique properties due to the presence of a methoxy group. This modification reduces its hydrophobicity compared to myristic acid. Similar compounds include:

Myristic acid: A saturated fatty acid with a similar chain length but without the methoxy group.

12-Hydroxydodecanoic acid: A hydroxy acid with a similar carbon chain length but with a hydroxyl group instead of a methoxy group.

Actividad Biológica

12-Methoxydodecanoic acid, a fatty acid derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and antiproliferative contexts. This article synthesizes current research findings, highlighting its biological activity, mechanisms, and applications based on diverse sources.

Chemical Structure and Properties

This compound is classified as a medium-chain fatty acid. Its molecular formula is , featuring a methoxy group that influences its solubility and interaction with biological membranes. This structural modification is critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

The antimicrobial activity of fatty acids, including this compound, is primarily attributed to their ability to disrupt microbial membranes. This disruption leads to increased permeability and ultimately cell lysis. Research indicates that the presence of the methoxy group enhances this membrane-disrupting capability compared to its non-methoxylated counterparts .

Efficacy Against Pathogens

In vitro studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria. Notably, it has been tested against antibiotic-resistant strains, demonstrating potential as an alternative therapeutic agent in the face of rising antibiotic resistance .

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Yes |

| Escherichia coli | 64 µg/mL | Yes |

| Mycobacterium tuberculosis | 16 µg/mL | Yes |

Antiproliferative Effects

Beyond antimicrobial properties, this compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies.

Case Studies

- Leukemia Cell Lines : In a study involving MOLT-4 leukemia cells, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutics .

- Solid Tumors : Research on solid tumor models demonstrated that this compound could inhibit tumor growth by modulating signaling pathways associated with cell survival and proliferation .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. It has been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is a contributing factor in various diseases, including cancer and neurodegenerative disorders .

Propiedades

IUPAC Name |

12-methoxydodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-16-12-10-8-6-4-2-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLQEYICTWWJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238909 | |

| Record name | 12-Methoxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92169-28-3 | |

| Record name | 12-Methoxydodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092169283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Methoxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-METHOXYDODECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5D2P5P2A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.